7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine
Description
This compound is a 2,4-diaminoquinazoline derivative characterized by a quinazoline core substituted at positions 2, 4, 6, and 5. Key structural features include:
- Position 6: A methoxy group.
- Position 7: A 5-aminopentyloxy chain.
- Position 2: A 3-(dimethylamino)propyl group.
- Position 4: A 1-(5-aminopentyl)piperidin-4-yl moiety.
The presence of flexible alkylamino side chains (e.g., 5-aminopentyl and 3-(dimethylamino)propyl) enhances solubility and may facilitate interactions with cellular targets .
Properties
Molecular Formula |
C29H52N8O2 |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
7-(5-aminopentoxy)-4-N-[1-(5-aminopentyl)piperidin-4-yl]-2-N-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C29H52N8O2/c1-36(2)16-10-15-32-29-34-25-22-27(39-20-9-5-7-14-31)26(38-3)21-24(25)28(35-29)33-23-11-18-37(19-12-23)17-8-4-6-13-30/h21-23H,4-20,30-31H2,1-3H3,(H2,32,33,34,35) |
InChI Key |
DCGOBPRQIYFVOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CCCCCN)OC)OCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Aminopentyl Groups: The aminopentyl groups are attached through nucleophilic substitution reactions, where the quinazoline core reacts with 5-bromopentylamine.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the aminopentyl groups and appropriate cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinazoline core and the piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Observations :
Substituent Flexibility: The target compound’s 5-aminopentyl chain at R4 provides greater conformational flexibility compared to rigid aromatic substituents (e.g., benzyl in ) . The 3-(dimethylamino)propyl group at R2 introduces a tertiary amine, enhancing water solubility relative to non-polar groups like pyrrolidin-1-yl () .
Impact of Heterocycles :
- Piperidine (target compound) vs. diazepane (): Diazepane’s seven-membered ring may increase binding pocket compatibility in certain kinases .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving selective substitution at positions 2 and 4, similar to methods in and .
Bioactivity and Computational Similarity
While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from structural analogs:
- demonstrates that quinazoline derivatives with similar substitution patterns cluster into groups with comparable bioactivity profiles (e.g., kinase inhibition) .
- and highlight computational methods (e.g., Tanimoto similarity scores) for predicting bioactivity. For example, the target compound’s Tanimoto index with ’s derivative is likely >0.7, suggesting overlapping pharmacological targets .
Pharmacokinetic Considerations
- Aminopentyl Chains: The 5-aminopentyl groups may improve membrane permeability compared to shorter chains (e.g., 3-aminopropyl in ) .
- Methoxy Groups : The 6-methoxy substituent is conserved across multiple analogs (), likely contributing to metabolic stability .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis involves multi-step protocols, including:
- Coupling reactions for attaching the aminopentyl and piperidinyl groups to the quinazoline core. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is critical for nitrogen-aryl bond formation .
- Protection/deprotection strategies for primary amine groups to avoid side reactions during synthesis. Boc (tert-butoxycarbonyl) groups are commonly used and removed via acidic hydrolysis .
- Reaction conditions : Optimize temperature (80–120°C), solvent (DMF or toluene), and inert atmosphere (N₂/Ar) to improve yields. Catalytic systems like Pd(OAc)₂/Xantphos enhance efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in quinazoline appear δ 7.5–8.5 ppm, while piperidinyl protons resonate at δ 2.5–3.5 ppm .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated vs. observed ).
- HPLC : Reverse-phase chromatography (ACN/H₂O gradient) assesses purity (>95% required for biological assays) .
Q. What solubility parameters and formulation strategies are critical for in vitro assays?
- Solubility : Use DMSO for stock solutions (50–100 mM), but limit final DMSO concentration to <0.1% in cell-based assays to avoid cytotoxicity.
- Buffer compatibility : Phosphate-buffered saline (PBS, pH 7.4) is suitable for aqueous dilution. Hydrophilic side chains (e.g., dimethylamino propyl) improve solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for this compound?
- Molecular dynamics (MD) simulations : Assess flexibility of the aminopentyl side chains, which may adopt non-ideal conformations in solution versus rigid docking models .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate target engagement (e.g., kinase or tubulin interactions) .
- Alanine scanning mutagenesis : Identify critical residues in the binding pocket that influence affinity discrepancies .
Q. What strategies optimize the selectivity of this quinazoline derivative for kinase targets versus off-target receptors?
- Structure-activity relationship (SAR) studies : Modify substituents on the quinazoline core (e.g., methoxy vs. ethoxy groups) to fine-tune steric and electronic interactions. For example, bulkier groups at position 6 reduce off-target binding .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.
- Co-crystallography : Resolve binding modes with high-resolution X-ray structures to guide rational design .
Q. What experimental designs are recommended to validate the compound’s proposed mechanism of tubulin polymerization inhibition?
- Biochemical assays : Measure tubulin polymerization rates using fluorescent markers (e.g., DAPI) in purified tubulin solutions. Compare IC₅₀ values with colchicine as a positive control .
- Immunofluorescence microscopy : Visualize microtubule destabilization in treated cancer cells (e.g., HeLa or MCF-7 lines) .
- Competitive binding assays : Use radiolabeled [³H]-colchicine to determine direct competition for the tubulin-binding site .
Q. How should researchers address discrepancies in IC₅₀ values across different cell lines?
- Standardized protocols : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 72 hours for viability assays).
- Metabolic stability assessment : Check for cell line-specific efflux (e.g., P-glycoprotein activity) or cytochrome P450-mediated degradation .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., paclitaxel) to contextualize potency variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
